molecular formula C32H25NO4 B2700123 Fmoc-D-Ala(2-Anth)-OH CAS No. 1391555-74-0

Fmoc-D-Ala(2-Anth)-OH

Cat. No. B2700123
CAS RN: 1391555-74-0
M. Wt: 487.555
InChI Key: CYQGAAWWCDXJIK-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Ala(2-Anth)-OH is a chemical compound that is widely used in scientific research. It is a derivative of D-alanine, an amino acid that is commonly found in proteins. The compound has a unique structure that makes it useful for a variety of applications, including drug development and biochemical research. In

Scientific Research Applications

Peptide Synthesis and Structural Analysis

Fmoc-D-Ala(2-Anth)-OH plays a crucial role in peptide synthesis, particularly in solid-phase synthesis where the Fmoc group serves as a temporary protection for amino groups. Larsen et al. (1993) detailed how Fmoc protection aids in the stepwise construction of peptides on solid supports, emphasizing its utility in studying peptide secondary structures (Larsen et al., 1993). Similarly, the optimization of solid-phase synthesis for specific peptides using Fmoc protection was explored by Solé and Bárány (1992), demonstrating the method's efficacy in handling complex peptide sequences (Solé & Bárány, 1992).

Bio-inspired Materials

Research has also explored the self-assembly properties of Fmoc-conjugated peptides for creating bio-inspired materials. Eckes et al. (2014) found that Fmoc-conjugated alanine-lactic acid sequences can self-assemble into nanostructures without the need for β-sheet formations, a fundamental insight for designing new biomaterials (Eckes et al., 2014). Additionally, Tao et al. (2016) reviewed the broad applications of Fmoc-modified amino acids and peptides in various fields, from cell cultivation to therapeutic uses, highlighting their potential in functional material fabrication (Tao et al., 2016).

Advanced Analytical Techniques

The role of Fmoc-D-Ala(2-Anth)-OH derivatives in enhancing analytical methodologies is also significant. For instance, the application in affinity capillary electrophoresis for estimating binding parameters demonstrates the versatility of Fmoc-protected peptides in biochemical analyses (Azad et al., 2004).

Nanotechnology and Hydrogels

In the field of nanotechnology, Fmoc-protected peptides have been utilized to create smart hydrogels and functional nanomaterials. Roy and Banerjee (2011) reported the formation of stable and transparent hydrogels from N-terminally Fmoc-protected amino acids, which facilitated the preparation of fluorescent silver nanoclusters, showcasing the integration of peptide-based materials with nanotechnology (Roy & Banerjee, 2011).

Future Directions

Future research on this compound could involve studying its use in peptide synthesis, investigating its physical and chemical properties, and developing safer and more efficient methods for its synthesis .

Mechanism of Action

Mode of Action

Fmoc-D-Ala(2-Anth)-OH is a Fmoc-protected amino acid derivative. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to participate in peptide bond formation .

The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

Action Environment

The action of Fmoc-D-Ala(2-Anth)-OH can be influenced by various environmental factors. For instance, solvent variation can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . This suggests that the action, efficacy, and stability of Fmoc-D-Ala(2-Anth)-OH can be tuned by controlling environmental parameters.

properties

IUPAC Name

(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQGAAWWCDXJIK-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ala(2-Anth)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.